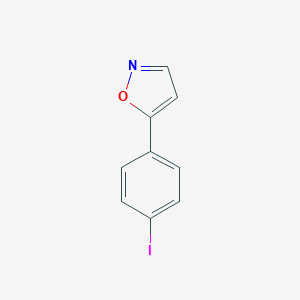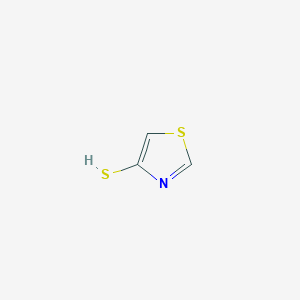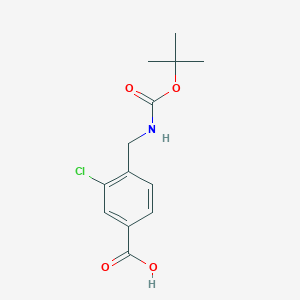![molecular formula C26H30S2Si2 B060849 3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol CAS No. 190841-58-8](/img/structure/B60849.png)
3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the binaphthyl family and is a chiral molecule. Its unique structure and properties make it an attractive candidate for various applications, including organic synthesis, catalysis, and material science.
Mecanismo De Acción
The mechanism of action of ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ is not fully understood. However, it is believed that its chiral structure plays a significant role in its activity. It has been shown to interact with various molecules, including metals, leading to the formation of chiral complexes. These complexes have been shown to catalyze various reactions, leading to the synthesis of chiral compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol.’ However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound to handle in the laboratory. Additionally, it has been shown to be stable under various conditions, making it an attractive candidate for various applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ for lab experiments include its unique properties, including its chiral structure and stability. Additionally, it is a safe compound to handle in the laboratory, making it an attractive candidate for various applications. The limitations of this compound include its limited solubility in some solvents, making it challenging to use in some reactions. Additionally, its high cost may limit its use in some laboratories.
Direcciones Futuras
There are several future directions for the research on ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol.’ These include exploring its potential applications in material science, including the synthesis of new materials with unique properties. Additionally, further research can be conducted on its mechanism of action and its potential applications in catalysis reactions. Finally, research can be conducted on the synthesis of new derivatives of this compound with improved properties.
Conclusion:
In conclusion, ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ is a unique compound with potential applications in various scientific research fields. Its chiral structure and stability make it an attractive candidate for various applications, including organic synthesis, catalysis, and material science. Further research is needed to explore its full potential and to synthesize new derivatives with improved properties.
Métodos De Síntesis
The synthesis of ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ involves several steps. The first step is the preparation of 1,1'-binaphthalene-2,2'-dithiol by reacting 1,1'-binaphthyl with sulfur in the presence of a catalyst. The second step involves the reaction of 1,1'-binaphthalene-2,2'-dithiol with trimethylsilyl chloride in the presence of a base to produce ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol.’ This synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
The unique properties of ‘3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol’ make it an attractive candidate for various scientific research applications. One of the most significant applications of this compound is in organic synthesis. It has been used as a chiral ligand in asymmetric catalysis reactions, leading to the synthesis of various chiral compounds. Additionally, it has been used as a building block in the synthesis of various materials, including polymers and liquid crystals.
Propiedades
Número CAS |
190841-58-8 |
|---|---|
Nombre del producto |
3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol |
Fórmula molecular |
C26H30S2Si2 |
Peso molecular |
462.8 g/mol |
Nombre IUPAC |
1-(2-sulfanyl-3-trimethylsilylnaphthalen-1-yl)-3-trimethylsilylnaphthalene-2-thiol |
InChI |
InChI=1S/C26H30S2Si2/c1-29(2,3)21-15-17-11-7-9-13-19(17)23(25(21)27)24-20-14-10-8-12-18(20)16-22(26(24)28)30(4,5)6/h7-16,27-28H,1-6H3 |
Clave InChI |
NQCHTVIWYPODAH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C(=C1S)C3=C(C(=CC4=CC=CC=C43)[Si](C)(C)C)S |
SMILES canónico |
C[Si](C)(C)C1=CC2=CC=CC=C2C(=C1S)C3=C(C(=CC4=CC=CC=C43)[Si](C)(C)C)S |
Sinónimos |
1,1-Binaphthalene-2,2-dithiol, 3,3-bis(trimethylsilyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



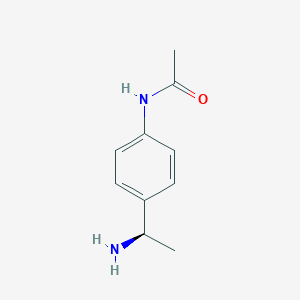
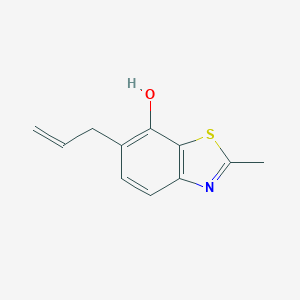
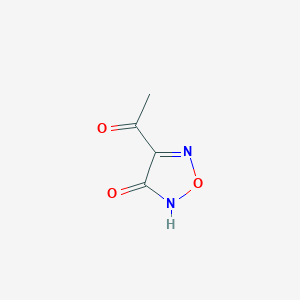
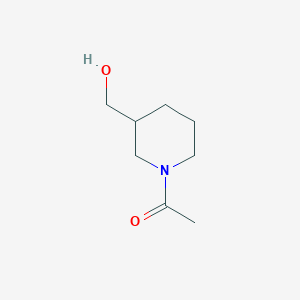
![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)
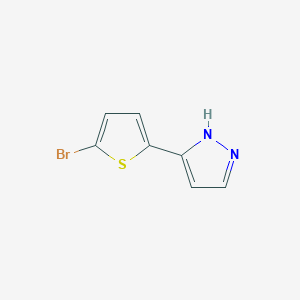
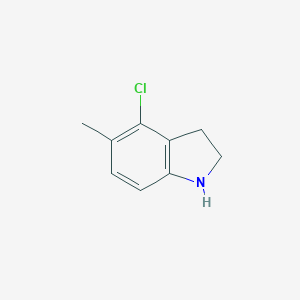
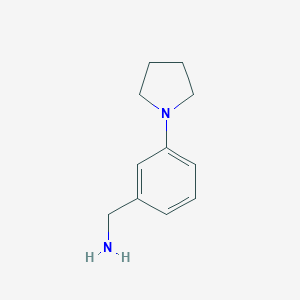
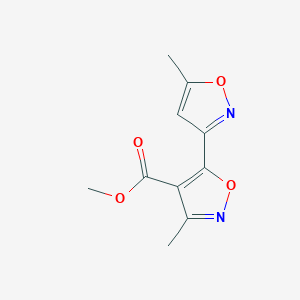
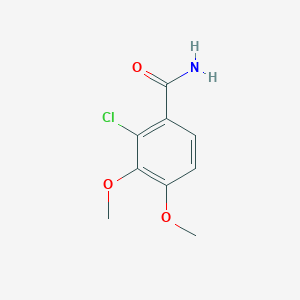
![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B60790.png)
